Home > Products > Screening Compounds P49464 > 8-iodo-2,7-dimethyl-1H-quinazolin-4-one
8-iodo-2,7-dimethyl-1H-quinazolin-4-one -

8-iodo-2,7-dimethyl-1H-quinazolin-4-one

Catalog Number: EVT-8755259
CAS Number:
Molecular Formula: C10H9IN2O
Molecular Weight: 300.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-iodo-2,7-dimethyl-1H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a quinazolinone core with specific substitutions that enhance its pharmacological properties. Quinazolinones are known for their roles as non-competitive antagonists of various receptors, particularly in the central nervous system.

Source

The compound can be synthesized through several methods involving the reaction of anthranilic acid derivatives and various halogenating agents. Research indicates that quinazolinone derivatives, including 8-iodo-2,7-dimethyl-1H-quinazolin-4-one, have been explored for their activity against NMDA receptors, making them of interest in neuropharmacology .

Classification

8-iodo-2,7-dimethyl-1H-quinazolin-4-one falls under the classification of heterocyclic compounds, specifically as a quinazolinone derivative. It is characterized by the presence of an iodine atom at the 8-position and methyl groups at the 2 and 7 positions of the quinazolinone ring.

Synthesis Analysis

Methods

The synthesis of 8-iodo-2,7-dimethyl-1H-quinazolin-4-one can be achieved through various methodologies:

  1. Nucleophilic Substitution: This method involves using anthranilic acid derivatives as starting materials. The introduction of iodine can be performed via halogenation reactions using iodine or iodine-containing reagents.
  2. Cyclization Reactions: The formation of the quinazolinone core typically involves cyclization reactions where anthranilic acid derivatives react with carbonyl compounds under acidic or basic conditions.
  3. Microwave-Assisted Synthesis: Recent advancements have included microwave-assisted methods that enhance reaction rates and yields while minimizing by-products .

Technical Details

For example, one synthesis route may involve:

  • Reacting anthranilic acid with an appropriate aldehyde in the presence of an acid catalyst to form an intermediate.
  • Following this, treating the intermediate with iodine under controlled conditions to introduce the iodine substituent.
Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C10H10N2O
  • Molecular Weight: Approximately 190.20 g/mol
  • Melting Point: Typically ranges between 147°C to 150°C.
Chemical Reactions Analysis

Reactions

8-iodo-2,7-dimethyl-1H-quinazolin-4-one participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, enhancing its utility in synthesizing more complex molecules.
  2. Condensation Reactions: The compound can undergo condensation with amines or other nucleophiles to form new derivatives.
  3. Cyclization Reactions: It can serve as a precursor for further cyclization to generate more complex heterocycles.

Technical Details

For instance, nucleophilic substitution could involve reacting the compound with an amine in a solvent like dimethylformamide under heat to yield new amine-substituted quinazolinones.

Mechanism of Action

Process

The mechanism of action for 8-iodo-2,7-dimethyl-1H-quinazolin-4-one primarily involves its interaction with NMDA receptors in the nervous system:

  1. Non-competing Antagonism: The compound acts as a noncompetitive antagonist at NMDA receptors, meaning it inhibits receptor activity independent of glutamate binding.
  2. Voltage Independence: Its inhibitory effects are voltage-independent, indicating that it may bind at sites distinct from the receptor's ion channel .

Data

Studies have shown that quinazolinone derivatives exhibit IC50 values in the micromolar range against NMDA receptors, highlighting their potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under ambient conditions but sensitive to strong bases.

Relevant Data or Analyses

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for structural characterization and purity analysis of synthesized compounds .

Applications

Scientific Uses

8-iodo-2,7-dimethyl-1H-quinazolin-4-one has several notable applications:

  1. Pharmacological Research: Investigated for its potential as a neuroprotective agent due to its action on NMDA receptors.
  2. Drug Development: Used as a scaffold for developing new drugs targeting neurological disorders like Alzheimer's disease and schizophrenia.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic compounds with potential therapeutic effects.
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazolinone-Based Drug Discovery

Quinazolinone scaffolds emerged as privileged structures in medicinal chemistry following Griess's pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline in 1869 [10]. Bischler and Lang subsequently achieved quinazoline synthesis via decarboxylation of quinazoline-2-carboxylic acid, laying groundwork for structural diversification [7]. The mid-20th century witnessed accelerated interest with Niementowski's synthesis (anthranilic acid + formamide fusion) and Morgan's method (2-acetamidobenzoic acid + amine condensation using phosphorus trichloride), enabling systematic exploration of quinazolinone pharmacophores [3] [7]. Landmark clinical translations include the epidermal growth factor receptor (EGFR) inhibitors gefitinib (2003) and erlotinib (2004), where the 4-anilinoquinazoline core demonstrated potent tyrosine kinase inhibition [5] [9]. Contemporary drug discovery leverages >150 natural quinazolinone alkaloids as structural blueprints, driving innovation in anticancer, antimicrobial, and central nervous system therapeutics [1] [9].

Table 1: Historical Milestones in Quinazolinone Drug Development

YearDevelopmentSignificance
1869Griess synthesizes first quinazoline derivativeEstablished core scaffold
1903Gabriel develops reduction-condensation routeEnabled dihydroquinazoline access
1950sNiementowski/Morgan syntheses optimizedScalable routes for medicinal chemistry exploration
2003-2004Gefitinib/erlotinib FDA approvalsValidated 4-anilinoquinazoline as kinase inhibitor

Role of Halogenation in Bioactive Quinazolinone Derivatives

Halogen atoms—particularly iodine—introduce distinctive steric and electronic effects that enhance target engagement and pharmacokinetic properties. Iodine's large atomic radius (198 pm) creates pronounced steric perturbations in binding pockets, while its polarizability strengthens van der Waals interactions and halogen bonding with carbonyl groups or π-systems in biological targets [7] [9]. Crucially, iodine's electron-withdrawing inductive effect increases quinazolinone ring electrophilicity, potentiating interactions with nucleophilic residues (e.g., cysteine thiols or histidine imidazoles) in enzyme active sites [5]. This dual steric-electronic modulation underpins the enhanced kinase inhibitory activity of iodinated quinazolines, as evidenced by 85% EGFR inhibition with 6-iodo-4-anilinoquinazoline versus 52% for the chloro analog [9]. Additionally, carbon-iodine bonds exhibit metabolic stability superior to bromo or chloro derivatives, reducing dehalogenation in hepatic microsomes [7] [10].

Table 2: Comparative Effects of Halogen Substituents in Quinazolinones

HalogenAtomic Radius (pm)ElectronegativityKey Pharmacological Contributions
Fluorine1473.98Enhanced membrane permeability, metabolic stability
Chlorine1753.16Moderate lipophilicity, π-stacking capability
Bromine1852.96Improved target affinity via halogen bonding
Iodine1982.66Optimal steric impact, polarizability, metabolic resistance

Significance of 8-Iodo Substitution in Heterocyclic Pharmacophores

The C8 position in quinazolinones exhibits exceptional sensitivity to electronic modulation, making iodine substitution a strategic tool for bioactivity enhancement. Ortho-positioned iodine induces significant conformational strain in the fused benzo ring, forcing coplanarity with the pyrimidinone core and optimizing π-stacking with aromatic residues in hydrophobic binding pockets [9]. Nuclear magnetic resonance studies demonstrate that 8-iodo substitution increases electron density at N1 and C2 positions by 18–22%, augmenting hydrogen bond donor/acceptor capacity critical for target engagement [10]. This electronic redistribution is exploited in kinase inhibitors where 8-iodoquinazolines exhibit 3.7-fold stronger binding to Bruton's tyrosine kinase versus unsubstituted analogs [7]. Furthermore, the carbon-iodine bond serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), enabling rapid generation of structure-activity relationship libraries without scaffold re-synthesis [9].

Rationale for 2,7-Dimethyl Functionalization in Quinazolinone Optimization

Methylation at C2 and C7 positions addresses fundamental limitations of unsubstituted quinazolinones while amplifying pharmacological performance. The C2 methyl group prevents lactam-lactim tautomerism by sterically blocking proton transfer, locking the molecule in the bioactive 4-oxo configuration [1] [4]. This configuration is essential for forming a canonical hydrogen-bonding triad with kinase hinge regions, as confirmed by X-ray crystallography of EGFR complexes [4] [7]. Concurrently, C7 methylation enhances membrane permeability by elevating log P values by 0.8–1.2 units and shielding the electron-rich benzo ring from cytochrome P450 oxidation [1]. Molecular dynamics simulations reveal that 2,7-dimethyl substitution reduces solvent-accessible surface area by 32%, diminishing polar interactions with aqueous phases and promoting intracellular accumulation [4]. The synergistic effect is evident in 2,7-dimethyl-8-iodoquinazolin-4-one derivatives exhibiting 5-fold greater cellular uptake than unmethylated analogs in MCF-7 breast cancer models [4].

Table 3: Structure-Activity Relationship of Quinazolinone Substituents

PositionSubstituentKey Pharmacological ImpactsMolecular Mechanisms
C2MethylPrevents tautomerization; stabilizes 4-oxo formSteric blockade of proton transfer
C7MethylIncreases log P; reduces metabolic oxidationHydrophobic barrier formation; electron density modulation
C8IodoEnhances target affinity; enables cross-coupling chemistryHalogen bonding; conformational restriction

Properties

Product Name

8-iodo-2,7-dimethyl-1H-quinazolin-4-one

IUPAC Name

8-iodo-2,7-dimethyl-3H-quinazolin-4-one

Molecular Formula

C10H9IN2O

Molecular Weight

300.10 g/mol

InChI

InChI=1S/C10H9IN2O/c1-5-3-4-7-9(8(5)11)12-6(2)13-10(7)14/h3-4H,1-2H3,(H,12,13,14)

InChI Key

ZTPPDJULWBPKHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC(=N2)C)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.